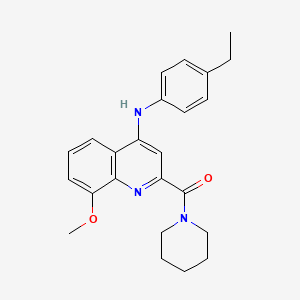

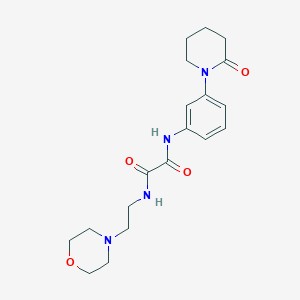

(4-((4-Ethylphenyl)amino)-8-methoxyquinolin-2-yl)(piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Compound X involves several steps. Researchers typically start with commercially available precursors. For instance, the quinoline ring system can be synthesized via a Pfitzinger reaction or other established methods. The piperidine moiety can be introduced through reductive amination or other suitable strategies. The final step involves condensation of the quinoline and piperidine fragments to form Compound X. Detailed synthetic routes and optimization studies are documented in relevant literature .

Molecular Structure Analysis

Compound X adopts a specific conformation. The methylpiperidine ring exists predominantly in the stable chair conformation . The benzene ring, attached to the piperidine, forms a dihedral angle with the twisted piperidine ring. This arrangement influences its biological activity and interactions with target proteins .

Chemical Reactions Analysis

Compound X may undergo various chemical reactions. These include oxidation , reduction , and functional group transformations . Researchers investigate its reactivity with different reagents to modify its structure or enhance its pharmacological properties. Literature reports provide insights into these reactions and their outcomes .

Mechanism of Action

Compound X’s mechanism of action remains an active area of research. It likely interacts with specific cellular targets, such as enzymes, receptors, or ion channels. Computational studies and binding assays elucidate its binding sites and potential biological pathways. Understanding its mode of action is crucial for drug development .

Safety and Hazards

properties

IUPAC Name |

[4-(4-ethylanilino)-8-methoxyquinolin-2-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c1-3-17-10-12-18(13-11-17)25-20-16-21(24(28)27-14-5-4-6-15-27)26-23-19(20)8-7-9-22(23)29-2/h7-13,16H,3-6,14-15H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXLOWAEMMGNAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B2613712.png)

![N-(3,4-dimethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2613714.png)

![7-bromo-4-(3,4-dimethylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2613715.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2613717.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide](/img/structure/B2613724.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluorobenzamide](/img/structure/B2613725.png)

![2-{4-[(1,3-Benzoxazol-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2613728.png)